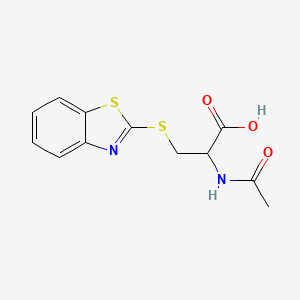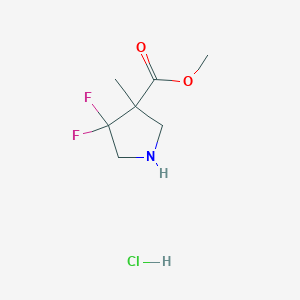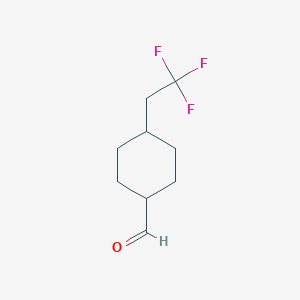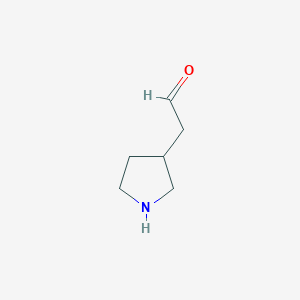
2-Amino-4-morpholinobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-morpholinobutan-1-ol is an organic compound with the molecular formula C8H18N2O2. It is a versatile molecule that finds applications in various fields, including chemistry, biology, and medicine. The compound features both an amino group and a morpholine ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-morpholinobutan-1-ol typically involves the reaction of morpholine with a suitable precursor, such as 4-chlorobutan-1-ol, under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine ring attacks the carbon atom bearing the leaving group (chlorine), resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-morpholinobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-morpholinobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as an intermediate in drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-morpholinobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and morpholine ring enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. These interactions can influence various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-butanol: Similar structure but lacks the morpholine ring.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Contains an amino group but has a different ring structure.
2-Amino-4,4,4-trifluorobutanoic acid: Features an amino group and a different substituent on the butane chain.
Uniqueness
2-Amino-4-morpholinobutan-1-ol is unique due to the presence of both an amino group and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C8H18N2O2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-amino-4-morpholin-4-ylbutan-1-ol |
InChI |
InChI=1S/C8H18N2O2/c9-8(7-11)1-2-10-3-5-12-6-4-10/h8,11H,1-7,9H2 |
Clave InChI |
YLZHLGSKDIFCRU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)

![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)

![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)



